Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H4BrF3NO2. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate ester can be oxidized to carboxylic acids or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amines .
Scientific Research Applications
Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules with enhanced pharmacokinetic properties due to the trifluoromethyl group.
Industry: Utilized in the production of agrochemicals and materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The cyano group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-chlorobenzoate
Comparison: Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine, cyano, and trifluoromethyl groups on the benzoate ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c1-17-9(16)6-2-5(4-15)8(11)3-7(6)10(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBWQMMJAZOTJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)C#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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